3-Tert-butylspiro[3.3]heptan-1-one
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Overview
Description
3-Tert-butylspiro[3. This compound has garnered interest due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylspiro[3.3]heptan-1-one typically involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes . The process begins with the nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid. This method is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of robust reagents and controlled reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted spiro[3.3]heptan-1-ones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Tert-butylspiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Tert-butylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptan-1-one: Lacks the tert-butyl group, resulting in different chemical and biological properties.
Spiro[4.4]nonan-1-one: Larger ring structure, leading to distinct reactivity and applications.
Carvone: Similar in structure but with different functional groups, leading to varied biological activity.
Uniqueness
3-Tert-butylspiro[3.3]heptan-1-one stands out due to its tert-butyl group, which imparts steric hindrance and influences its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H18O |
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Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-tert-butylspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C11H18O/c1-10(2,3)8-7-9(12)11(8)5-4-6-11/h8H,4-7H2,1-3H3 |
InChI Key |
HIEBTDYWDUZSIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(=O)C12CCC2 |
Origin of Product |
United States |
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